Imipenemandcilastatinsodium
Description
Historical Context and Scientific Development of Carbapenems
The story of carbapenems begins with the discovery of a naturally occurring compound that showed remarkable antibacterial properties but was too unstable for therapeutic use. This led to a dedicated research effort to create a stable, clinically viable derivative, culminating in the development of imipenem (B608078) and its essential partner, cilastatin (B194054).
In 1976, researchers discovered a new β-lactam antibiotic produced by the soil bacterium Streptomyces cattleya. nih.govwikidoc.org This compound, named thienamycin, exhibited potent activity against a wide range of both Gram-positive and Gram-negative bacteria. wikidoc.orgwikipedia.org Thienamycin was found to be resistant to the β-lactamase enzymes that were rendering many penicillins and cephalosporins ineffective. wikidoc.orgwikipedia.org However, the initial excitement was tempered by the compound's significant chemical instability in solution, which made it unsuitable for clinical development. oup.comnih.gov
To overcome the instability of thienamycin, scientists at Merck synthesized a more stable derivative, N-formimidoyl thienamycin, which was given the generic name imipenem. oup.comnih.gov This modification resulted in a crystalline product with greatly improved stability while preserving, and in some cases enhancing, the broad-spectrum antibacterial activity of the parent compound. oup.comnih.gov Imipenem demonstrated high potency against a wide array of pathogens, including those intrinsically resistant to other antibiotics. nih.gov
Despite its stability and potent antimicrobial action, imipenem faced another hurdle: it was rapidly metabolized in the kidneys by a brush border enzyme called dehydropeptidase-I (DHP-I). nih.govwikipedia.org This enzymatic degradation led to low concentrations of the active antibiotic in the urine. nih.gov To address this, a specific inhibitor of DHP-I, cilastatin, was developed. nih.gov Cilastatin itself has no antibacterial activity but, when co-administered with imipenem, it reversibly blocks DHP-I, preventing the breakdown of imipenem. drugbank.comncats.io This combination, imipenem-cilastatin sodium, ensures that therapeutic concentrations of imipenem are maintained in the body, particularly in the urinary tract. nih.govnih.gov The first product containing this combination was approved by the FDA in 1985. drugbank.com
Broad Scientific Significance in β-Lactam Chemistry and Enzymology
The development of imipenem-cilastatin was not just a therapeutic success; it also had a profound impact on the fields of β-lactam chemistry and enzymology, providing new strategies to combat antibiotic resistance and improve drug pharmacokinetics.
A key feature of imipenem is its high resistance to hydrolysis by a wide variety of bacterial β-lactamases, the enzymes that are a primary mechanism of resistance to penicillin and cephalosporin (B10832234) antibiotics. wikipedia.orgnih.govwikipedia.org This stability allows imipenem to remain effective against many bacteria that have become resistant to other β-lactam agents. wikidoc.orgwikipedia.org The combination with cilastatin, while primarily aimed at a human enzyme, also has been noted to inhibit certain bacterial metallo-β-lactamases, potentially broadening its utility against some resistant strains. focusbiomolecules.com More recently, the combination of imipenem-cilastatin with a newer β-lactamase inhibitor, relebactam (B560040), has further extended its activity against multidrug-resistant Gram-negative bacteria, including those producing carbapenemases like Klebsiella pneumoniae carbapenemase (KPC). oup.comcontagionlive.comfrontiersin.org
The co-administration of imipenem and cilastatin is a classic example of using an enzyme inhibitor to improve the pharmacokinetic profile of a drug. taylorandfrancis.com By specifically and reversibly inhibiting the renal dehydropeptidase-I that degrades imipenem, cilastatin increases the half-life and tissue penetration of the antibiotic. drugbank.commedlineplus.govnih.gov This synergistic relationship ensures that effective bactericidal concentrations of imipenem are achieved and maintained, maximizing its therapeutic potential. nih.gov This strategy of metabolic inhibition has since become a model for the development of other drug combinations.
Interactive Data Table: Key Milestones in the Development of Imipenem-Cilastatin
| Year | Milestone | Significance |
| 1976 | Discovery of Thienamycin from Streptomyces cattleya | Identified a potent, broad-spectrum carbapenem (B1253116) antibiotic. wikidoc.orgwikipedia.org |
| 1979 | Structural Elucidation of Thienamycin | Determined the chemical structure, revealing its instability. wikidoc.orgwikipedia.org |
| Mid-1970s | Synthesis of Imipenem | Created a stable, crystalline derivative of thienamycin. oup.comnih.govwikipedia.org |
| Early 1980s | Development of Cilastatin | Synthesized a specific inhibitor of renal dehydropeptidase-I. nih.gov |
| 1985 | FDA Approval of Imipenem-Cilastatin | The first carbapenem antibiotic combination became available for clinical use. drugbank.commicrobenotes.com |
Structure
2D Structure
Properties
Molecular Formula |
C28H42N5NaO9S2 |
|---|---|
Molecular Weight |
679.8 g/mol |
IUPAC Name |
sodium;(Z)-7-[(2S)-2-amino-2-carboxyethyl]sulfanyl-2-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoate;(5R,6S)-3-[2-(aminomethylideneamino)ethylsulfanyl]-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C16H26N2O5S.C12H17N3O4S.Na/c1-16(2)8-10(16)13(19)18-12(15(22)23)6-4-3-5-7-24-9-11(17)14(20)21;1-6(16)9-7-4-8(20-3-2-14-5-13)10(12(18)19)15(7)11(9)17;/h6,10-11H,3-5,7-9,17H2,1-2H3,(H,18,19)(H,20,21)(H,22,23);5-7,9,16H,2-4H2,1H3,(H2,13,14)(H,18,19);/q;;+1/p-1/b12-6-;;/t10-,11-;6-,7-,9-;/m11./s1 |
InChI Key |
VEVHCKVFLWYWCN-MYZPLXEGSA-M |
Isomeric SMILES |
C[C@H]([C@@H]1[C@H]2CC(=C(N2C1=O)C(=O)O)SCCN=CN)O.CC1(C[C@@H]1C(=O)N/C(=C\CCCCSC[C@H](C(=O)O)N)/C(=O)[O-])C.[Na+] |
Canonical SMILES |
CC(C1C2CC(=C(N2C1=O)C(=O)O)SCCN=CN)O.CC1(CC1C(=O)NC(=CCCCCSCC(C(=O)O)N)C(=O)[O-])C.[Na+] |
Origin of Product |
United States |
Mechanisms of Action: Imipenem and Cilastatin at the Molecular Level
Imipenem (B608078): β-Lactamase Stability and Penicillin-Binding Protein Interactions
Inhibition of Bacterial Cell Wall Synthesis
The primary mechanism of imipenem's antibacterial action is the inhibition of peptidoglycan synthesis, a crucial component of the bacterial cell wall. patsnap.comurology-textbook.com By binding to and inactivating penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan assembly, imipenem effectively halts the construction of the cell wall. drugbank.compatsnap.comnih.gov This disruption of cell wall integrity leads to osmotic instability, ultimately causing cell lysis and bacterial death. patsnap.com
Binding Affinity to Penicillin-Binding Proteins (PBPs)
Imipenem demonstrates a strong affinity for a variety of PBPs in both gram-positive and gram-negative bacteria. drugbank.comnih.gov This broad binding profile contributes to its extensive spectrum of activity. drugbank.comnih.gov The interaction between imipenem and these essential enzymes is a key determinant of its potent bactericidal effect.
In Escherichia coli, imipenem exhibits a high binding affinity for several key PBPs. drugbank.comnih.gov Notably, it binds with very high affinity to PBP-2 and PBP-4. nih.govjst.go.jp It also shows significant affinity for PBP-1A and PBP-1B. drugbank.comjst.go.jp The binding to these specific PBPs disrupts different aspects of cell wall maintenance and elongation. While it has a strong affinity for many PBPs, higher concentrations of imipenem are needed to bind to PBP-3 in E. coli. nih.govjst.go.jp The antibiotic also inhibits the D-alanine carboxypeptidase activities of PBPs-4 and -5. nih.gov
| PBP Target in E. coli | Binding Affinity of Imipenem |
|---|---|
| PBP-1A | High |
| PBP-1B | High |
| PBP-2 | Very High |
| PBP-3 | Low |
| PBP-4 | Very High |
| PBP-5 | Inhibits D-alanine carboxypeptidase activity |
When compared to other β-lactam antibiotics, imipenem's PBP binding profile is distinct. For instance, in E. coli, both imipenem and meropenem have a high affinity for PBP-2; however, imipenem has a low affinity for PBP-3, whereas meropenem also demonstrates a high affinity for PBP-3. nih.gov In contrast to ceftazidime, which at intermediate concentrations has a high affinity for PBP-3, imipenem preferentially binds to PBP-2. nih.govresearchgate.net All carbapenems, including imipenem, generally show strong binding to PBP-2 in E. coli and Pseudomonas aeruginosa. nih.govoup.com
| β-Lactam Antibiotic | Primary PBP Target(s) in E. coli | Relative Affinity Comparison |
|---|---|---|
| Imipenem | PBP-2, PBP-1A, PBP-1B | High affinity for PBP-2, lower for PBP-3 |
| Meropenem | PBP-2, PBP-3 | High affinity for both PBP-2 and PBP-3 |
| Ceftazidime | PBP-3 | High affinity for PBP-3 at intermediate concentrations |
Induced Cellular Morphological Changes (e.g., Sphere Formation)
The specific binding of imipenem to certain PBPs leads to distinct changes in bacterial morphology. The high affinity of imipenem for PBP-2 is primarily responsible for the formation of spherical cells or spheroplasts. jst.go.jpnih.govresearchgate.net This is a characteristic effect observed in various bacteria, including E. coli and P. aeruginosa. jst.go.jpnih.gov At different concentrations, imipenem principally induces round cell formation. jst.go.jpnih.gov Studies have shown that exposure to imipenem can lead to deformed, inflated, and ultimately lysed bacterial cells. frontiersin.org In some cases, such as with P. aeruginosa, imipenem can induce the formation of coccoid bacteria. brieflands.comresearchgate.net
Modulation of Bacterial Lipopolysaccharide Release During Bacteriolysis
During the bactericidal process, the release of lipopolysaccharide (LPS), a component of the outer membrane of gram-negative bacteria, is a significant event. nih.govnih.gov The binding of β-lactam antibiotics to PBPs can influence the amount and kinetics of LPS release. nih.gov Imipenem, which preferentially binds to PBP-2, leads to rapid cell lysis and the release of LPS. nih.govresearchgate.net However, studies comparing imipenem and ceftazidime have shown that at antibiotic concentrations resulting in equal bacterial killing, the amount of LPS released is similar for both antibiotics. nih.govasm.org There is a delay of approximately 60 minutes between bacterial killing by imipenem and the subsequent release of LPS. nih.govresearchgate.net After 6 hours of incubation at higher concentrations, ceftazidime was found to release slightly more LPS than imipenem. nih.govnih.gov
Cilastatin (B194054): Renal Dehydropeptidase-I Inhibition
Cilastatin is a critical component of the combination drug, acting as a specific inhibitor of the human enzyme dehydropeptidase-I (DHP-I). drugbank.comnih.gov This enzyme is located in the brush border of the renal tubules and is responsible for the metabolic degradation of the antibiotic imipenem. drugbank.comyoutube.comnih.gov By blocking this enzyme, cilastatin ensures that imipenem remains in its active form, achieving therapeutic concentrations in the body, particularly in the urinary tract. youtube.comdroracle.ai
Mechanism of Competitive and Reversible DHP-I Inhibition
Cilastatin functions as a competitive and reversible inhibitor of dehydropeptidase-I, a zinc metallo-enzyme. nih.govoup.com Its mechanism involves binding to the active site of the DHP-I enzyme, thereby preventing the enzyme from accessing and hydrolyzing its substrate, imipenem. This inhibition is described as reversible, meaning that cilastatin can dissociate from the enzyme, allowing the enzyme to potentially regain its function once cilastatin concentrations decrease. nih.gov The competitive nature of this inhibition means that cilastatin and imipenem vie for the same binding site on the DHP-I enzyme. oup.com
Role in Preventing Imipenem Hydrolysis and Inactivation
The primary role of cilastatin is to protect imipenem from rapid inactivation in the kidneys. youtube.comwikipedia.org When imipenem is administered alone, it is extensively metabolized by DHP-I in the renal tubules. droracle.aidrugbank.com This enzymatic hydrolysis breaks open the beta-lactam ring of imipenem, rendering it inactive. oup.com This rapid degradation results in low and highly variable concentrations of active imipenem being excreted in the urine. oup.comoup.com
| Administration | Percentage of Active Imipenem Recovered in Urine | Reference |
|---|---|---|
| Imipenem Alone | 6% - 38% | oup.com |
| Imipenem with Cilastatin (1:1 ratio) | ~70% | droracle.aioup.com |
Absence of Intrinsic Antimicrobial Activity
It is crucial to note that cilastatin itself possesses no intrinsic antibacterial activity. drugbank.comoup.comyoutube.comnih.gov Its function is exclusively adjunctive; it acts as a protective agent for imipenem. droracle.ai By inhibiting DHP-I, cilastatin ensures the efficacy of imipenem but does not contribute directly to killing or inhibiting the growth of bacteria. youtube.comnih.gov Its sole purpose in the formulation is to modulate the pharmacokinetics of imipenem, preventing its degradation and thereby prolonging its therapeutic effect. drugbank.comnih.gov
Advanced Biochemical and Molecular Research on Imipenem Cilastatin Sodium
Enzymology of Dehydropeptidase-I and Cilastatin (B194054) Inhibition
Dehydropeptidase-I (DHP-I), also known as membrane dipeptidase or renal dipeptidase, is a key enzyme in the metabolism of certain compounds, most notably the carbapenem (B1253116) antibiotic imipenem (B608078). Cilastatin is a potent and specific inhibitor of this enzyme, and its co-administration with imipenem is essential to prevent the antibiotic's rapid degradation.
Dehydropeptidase-I is a zinc metalloenzyme located in the brush border of renal tubular cells. Its primary function involves the hydrolysis of dipeptides. Structurally, DHP-I is a homodimer. Studies on DHP-I from various mammalian sources have elucidated key structural and functional properties.
Research on DHP-I from human kidney revealed an isoelectric point of 4.75 and an optimal pH of 7.4. droracle.ai The enzyme's molecular weight has been estimated to be approximately 135,000 Da by gel filtration, with each subunit being around 66,500 Da as determined by SDS-polyacrylamide gel electrophoresis. droracle.ai Similarly, DHP-I isolated from rat lung was found to have a relative molecular mass of 150,000 Da, consisting of two 80,000-Mr subunits. patsnap.com
Functionally, DHP-I exhibits broad substrate specificity. It catalyzes the hydrolysis of not only various dipeptides but also other compounds such as the carbapenem antibiotic imipenem. droracle.aidrugbank.com Another significant metabolic role of DHP-I is the conversion of leukotriene D4 to leukotriene E4, a crucial step in the inflammatory cascade. patsnap.comdrugbank.com The enzymatic activity of DHP-I is effectively inhibited by cilastatin. patsnap.com
Table 1: Structural and Functional Properties of Dehydropeptidase-I (DHP-I)
| Property | Human Renal DHP-I | Rat Lung DHP-I |
|---|---|---|
| Molecular Weight (Total) | ~135,000 Da | ~150,000 Da |
| Subunit Structure | Homodimer (~66,500 Da subunit) | Homodimer (~80,000 Da subunit) |
| Isoelectric Point (pI) | 4.75 | Not specified |
| Optimal pH | 7.4 | Not specified |
| Key Functions | Hydrolysis of imipenem, dipeptides | Hydrolysis of S(substituent)-L-cysteinyl-glycine adducts, Conversion of leukotriene D4 to E4 |
| Known Inhibitors | Cilastatin | Cilastatin, o-phenanthroline, ATP |
Cilastatin functions as a competitive, reversible inhibitor of dehydropeptidase-I. researchgate.net This mechanism of action is centered on its ability to bind to the active site of the DHP-I enzyme, thereby preventing the binding and subsequent hydrolysis of its substrate, imipenem. patsnap.comyoutube.com
The development of cilastatin was based on the structural similarities between the scissile bonds in imipenem and other dehydropeptide substrates of DHP-I. researchgate.net As a zinc metalloenzyme, the catalytic activity of DHP-I is dependent on a zinc ion within its active site. While specific molecular docking studies detailing the precise amino acid interactions are not widely available in the public literature, the competitive nature of the inhibition strongly suggests that cilastatin occupies the same binding pocket as the natural substrates.
It is hypothesized that the interaction involves the coordination of functional groups on the cilastatin molecule with the zinc ion and surrounding amino acid residues in the DHP-I active site. This binding effectively blocks the access of imipenem to the catalytic machinery of the enzyme, thus preserving the antibiotic's structural integrity and allowing it to reach therapeutic concentrations in the body. droracle.aipatsnap.com The similarities in the active sites of mammalian DHP-I and certain bacterial metallo-beta-lactamases are highlighted by the fact that both enzymes can hydrolyze imipenem and are inhibited by cilastatin. drugbank.comnih.gov
In-depth Analysis of Penicillin-Binding Protein Binding Dynamics
The antibacterial action of imipenem is mediated through its interaction with penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall.
Imipenem exhibits a broad spectrum of activity due to its high affinity for multiple essential PBPs in both Gram-positive and Gram-negative bacteria. Studies determining the binding affinities of imipenem to PBPs in Escherichia coli and Pseudomonas aeruginosa have shown that it binds with very high affinity to PBP-2 and PBP-4 in both species. drugbank.com It also demonstrates considerable affinity for most other major PBPs, with the exception of PBP-3, for which higher concentrations of the antibiotic are required for binding. drugbank.com
The binding of imipenem to these proteins leads to the inhibition of their enzymatic functions. Specifically, imipenem has been shown to inhibit the transpeptidase activities of PBPs-1A, -1B, and -2, and the D-alanine carboxypeptidase activities of PBPs-4 and -5 in E. coli. drugbank.com This multi-target action contributes to its potent bactericidal effect. The weak inhibition of PBP-3's transpeptidase activity is consistent with its lower binding affinity for this particular PBP. drugbank.com
**Table 2: Imipenem Binding Affinity and Inhibitory Action on PBPs in *E. coli***
| Penicillin-Binding Protein (PBP) | Binding Affinity | Enzymatic Activity Inhibited |
|---|---|---|
| PBP-1A | Appreciable | Transpeptidase, Transglycosylase |
| PBP-1B | Appreciable | Transpeptidase |
| PBP-2 | Very High | Transpeptidase |
| PBP-3 | Low | Transpeptidase (weakly) |
| PBP-4 | Very High | D-alanine carboxypeptidase |
| PBP-5 | Appreciable | D-alanine carboxypeptidase |
The spatial organization of PBPs within the bacterial cell is crucial for the coordinated process of cell wall synthesis during elongation and division. Studies in Bacillus subtilis using green fluorescent protein (GFP) fusions have revealed distinct localization patterns for different PBPs. youtube.comwikipedia.org
These studies have shown that cell wall synthesis is not a dispersed process but occurs at specific locations. For instance, PBP1 and PBP2b are specifically localized to the septum, the site of cell division. youtube.comwikipedia.org In contrast, PBP3 and PBP4a are found in distinct foci along the lateral wall, implicating them in cell elongation. youtube.comwikipedia.org Several other PBPs are found at both the septum and the lateral cell wall. youtube.comwikipedia.org
The recruitment of PBPs to the septum has been shown to be dependent on the formation of the FtsZ ring, a key component of the cell division machinery. youtube.comwikipedia.org In E. coli, PBP1a has also been observed to co-localize with FtsZ at the septum. The specific subcellular locations of these target proteins ensure that imipenem can effectively disrupt cell wall synthesis at critical sites, leading to cell death.
**Table 3: Subcellular Localization of Penicillin-Binding Proteins (PBPs) in *Bacillus subtilis***
| Penicillin-Binding Protein (PBP) | Primary Localization |
|---|---|
| PBP1 | Septum |
| PBP2b | Septum |
| PBP3 | Lateral Wall |
| PBP4a | Lateral Wall |
| Other PBPs | Both Septum and Lateral Wall |
Extended Biochemical Roles and Cellular Mechanisms of Cilastatin
Beyond its primary role as a DHP-I inhibitor, cilastatin has been shown to possess other biochemical functions and cellular effects, particularly in the context of renal protection.
One of the key extended roles of cilastatin is its ability to inhibit the conversion of leukotriene D4 to leukotriene E4. drugbank.comfrontiersin.org This is a direct consequence of its inhibition of DHP-I, which is the enzyme responsible for this metabolic step. By modulating leukotriene metabolism, cilastatin may have an impact on inflammatory pathways.
Furthermore, research suggests that cilastatin has a protective effect against drug-induced nephrotoxicity. This protection appears to be multifactorial. Studies have indicated that cilastatin can reduce apoptosis and oxidative stress in renal cells. It has also been shown to inhibit the intracellular accumulation of imipenem in proximal tubule cells. nih.govnih.gov
Another proposed mechanism for its nephroprotective effects involves the inhibition of renal organic anion transporters (OATs). Both imipenem and cilastatin are substrates of hOAT1 and hOAT3. nih.govnih.gov Cilastatin can inhibit the transport of imipenem mediated by these transporters, thereby reducing the intracellular concentration of the antibiotic and mitigating its potential toxicity. nih.govnih.gov This effect is independent of DHP-I inhibition and provides an additional layer of renal protection. nih.gov
Investigations into Modulation of Cellular Apoptosis Pathways
Apoptosis, or programmed cell death, is a critical process for tissue homeostasis. Studies suggest that cilastatin may possess anti-apoptotic properties. This protective mechanism is thought to contribute to its ability to mitigate nephrotoxicity induced by various drugs. nih.gov The modulation of apoptosis is a complex process involving both intrinsic and extrinsic pathways, which converge on the activation of caspases, the executioner enzymes of apoptosis. nih.govmdpi.com Research into the specific apoptotic pathways affected by imipenem-cilastatin is ongoing, with a focus on understanding how these compounds may influence the balance between pro-apoptotic and anti-apoptotic proteins. nih.gov
Mechanisms of Attenuation of Oxidative Stress
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in various pathologies. Imipenem/cilastatin administration has been observed to induce oxidative stress by decreasing the activity of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), glutathione-S-transferase (GST), and glutathione peroxidase (GPx), while increasing lipid peroxidation. researchgate.netnih.gov This can lead to cellular damage. researchgate.net
However, studies have also shown that cilastatin exhibits antioxidative activity, which may contribute to its protective effects against drug-induced toxicity. nih.gov The co-administration of antioxidants, such as naringenin, has been shown to ameliorate the oxidative stress induced by imipenem/cilastatin, suggesting a potential therapeutic strategy to mitigate these effects. researchgate.net
Influence on Membrane Transporter Function and Toxin Uptake (e.g., P-glycoprotein)
P-glycoprotein (P-gp) is a well-characterized efflux pump that plays a crucial role in multidrug resistance by actively transporting a wide range of xenobiotics out of cells. rsc.orgnih.govmdpi.com The function of P-gp is intricately linked to the composition of the surrounding cell membrane. nih.gov While direct interactions between imipenem-cilastatin and P-glycoprotein are not extensively detailed in the provided context, the broader implications of membrane transporter interactions are significant. For instance, efflux transporters in the gastrointestinal tract can limit the absorption of drugs like meropenem, a related carbapenem antibiotic. wikipedia.org
Cilastatin's protective effects against nephrotoxicity are partly attributed to its ability to reduce the renal transport and accumulation of toxins. nih.gov This suggests an influence on membrane transporter function, which could potentially include transporters like P-glycoprotein, although further research is needed to elucidate the specific mechanisms.
Interaction with Apical Cholesterol Lipid Rafts
Lipid rafts are specialized microdomains within the cell membrane enriched in cholesterol and sphingolipids. researchgate.neteur.nl These structures serve as platforms for various cellular processes, including signal transduction and pathogen entry. eur.nlnih.gov Cilastatin's interaction with dehydropeptidase-I (DHP-I), which is anchored to cholesterol lipid rafts, is believed to affect the structure and function of these microdomains. researchgate.net
By interfering with lipid raft-dependent endocytosis, cilastatin may block the transport of substances through these pathways. researchgate.net This interference with lipid raft cycling can lead to a decreased uptake of nephrotoxic drugs, thereby reducing their toxicity. researchgate.net The integrity and composition of lipid rafts, particularly their cholesterol content, are crucial for their function and can be modulated by various agents. nih.govmanchester.ac.uk
Involvement of Specific Intracellular Signaling Molecules (e.g., FKBP51, AmotL2, IQGAP1)
Recent studies have implicated several specific intracellular signaling molecules in the cellular response to cilastatin. The immunophilin FKBP51, the angiomotin AmotL2, and the scaffold protein IQGAP1 are versatile proteins involved in numerous cellular processes and signaling pathways. nih.govnih.gov
Research has shown that the expression of these proteins is altered in response to cilastatin administration. nih.gov FKBP51, for instance, is a co-chaperone in the Hsp90 system and is involved in various signaling pathways. nih.gov AmotL2 is crucial for maintaining cell polarity and is involved in signaling pathways like the Hippo pathway. nih.gov IQGAP1 is a scaffold protein that regulates a wide array of cellular functions, including tight junction formation and cytoskeletal organization. nih.gov The modulation of these molecules by cilastatin suggests its involvement in complex intracellular signaling networks that can influence cellular responses to stress and injury. nih.gov
Interactions with Renal Transporters Beyond DHP-I
While cilastatin is primarily known for its inhibition of renal dehydropeptidase-I (DHP-I), emerging research indicates that both imipenem and cilastatin interact with other renal transporters, significantly influencing their renal disposition and associated toxicities.
Organic Anion Transporter (OAT) Substrate and Inhibitor Studies for Imipenem and Cilastatin
The organic anion transporter (OAT) family plays a critical role in the secretion of a wide range of endogenous and exogenous organic anions in the kidney. icm.edu.pl Studies have demonstrated that both imipenem and cilastatin are substrates for human organic anion transporters 1 (hOAT1) and 3 (hOAT3). nih.govnih.gov
Furthermore, cilastatin acts as an inhibitor of hOAT1/3-mediated transport of imipenem. nih.govnih.gov This inhibition is significant as it reduces the intracellular accumulation of imipenem in renal proximal tubule cells, thereby alleviating imipenem-induced cytotoxicity. nih.govnih.gov This finding provides a partial explanation for the protective mechanism of cilastatin against imipenem-induced nephrotoxicity, which extends beyond its DHP-I inhibitory activity. nih.gov The interaction with OATs represents a potential therapeutic target to minimize the renal adverse effects of imipenem. nih.gov
Table 1: Investigated Cellular and Molecular Interactions of Imipenem-Cilastatin
| Section | Key Finding | Implicated Molecules/Pathways | Reference |
| 3.3.1 | Cilastatin may have anti-apoptotic effects, contributing to its protective role against drug-induced nephrotoxicity. | Apoptosis pathways, caspases, pro- and anti-apoptotic proteins. | nih.govnih.govmdpi.com |
| 3.3.2 | Imipenem/cilastatin can induce oxidative stress, but cilastatin also has antioxidative properties. | SOD, CAT, GST, GPx, reactive oxygen species (ROS). | nih.govresearchgate.netnih.gov |
| 3.3.3 | Cilastatin may reduce toxin uptake by influencing membrane transporter function. | P-glycoprotein, other membrane transporters. | nih.govnih.govwikipedia.org |
| 3.3.4 | Cilastatin interacts with DHP-I in lipid rafts, potentially blocking lipid raft-dependent transport. | Dehydropeptidase-I (DHP-I), apical cholesterol lipid rafts. | researchgate.neteur.nl |
| 3.3.5 | Cilastatin administration alters the expression of specific intracellular signaling molecules. | FKBP51, AmotL2, IQGAP1. | nih.govnih.gov |
| 3.4.1 | Imipenem and cilastatin are substrates of OAT1 and OAT3; cilastatin inhibits OAT-mediated imipenem transport. | Organic Anion Transporters (OAT1, OAT3). | nih.govnih.gov |
Pharmacokinetic and Metabolic Research: Mechanistic and Degradation Studies
Imipenem (B608078) Metabolic Pathways and Degradation
Detailed Hydrolysis by Renal Dehydropeptidase-I and Metabolite Characterization (e.g., Open Lactam)
Imipenem, a carbapenem (B1253116) antibiotic, undergoes significant metabolism in the kidneys by a specific enzyme located in the brush border of the renal tubules. researchgate.netnih.gov This enzyme, dehydropeptidase-I (DHP-I), is a zinc metallo-enzyme that hydrolyzes imipenem. researchgate.netdrugbank.com The primary metabolic event is the cleavage of the β-lactam ring, a structure crucial for the antibiotic's antibacterial activity. nih.govnih.gov
This hydrolysis results in the formation of an inactive, open-lactam metabolite. nih.govnih.gov The generation of this metabolite is the principal reason for the low urinary recovery of active imipenem when administered alone. medrxiv.org The process renders the drug ineffective against urinary tract pathogens and can lead to the formation of potentially nephrotoxic metabolites. drugbank.com To counteract this rapid degradation, imipenem is co-administered with cilastatin (B194054), a specific and reversible inhibitor of DHP-I. researchgate.netnih.gov This co-administration protects imipenem from hydrolysis, thereby increasing its concentration and duration of action in the urinary tract. researchgate.netmedrxiv.org
Characterization of the primary metabolite confirms it arises from the cleavage of the lactam ring. nih.gov Studies have employed techniques like high-pressure liquid chromatography (HPLC) to quantify this metabolite in plasma, confirming its generation both systemically and within the kidneys following excretion. nih.gov
Exploration of Potential Extrarenal Elimination Mechanisms
While renal clearance is the primary route of elimination for imipenem, evidence suggests the existence of alternative, extrarenal metabolic pathways, particularly in cases of impaired renal function. researchgate.netmedrxiv.org In individuals with normal renal function, about 70% of imipenem is excreted unchanged in the urine when protected by cilastatin. However, as renal function declines, the elimination half-life of imipenem becomes increasingly governed by a metabolic clearance pathway that is not affected by cilastatin. researchgate.net
This non-renal metabolism is thought to be primarily hepatic. medrxiv.org In functionally anephric patients, the terminal half-life of imipenem extends to just over 4 hours, indicating that metabolic clearance plays a significant role in its elimination when renal pathways are unavailable. researchgate.net This extrarenal mechanism becomes a critical determinant of the drug's pharmacokinetics in patients with severe renal failure, influencing dosing adjustments to prevent the accumulation of imipenem and its metabolites. researchgate.netmedrxiv.org
Cilastatin Metabolic Pathways and Metabolite Identification
Formation and Characterization of N-Acetyl Cilastatin
Information regarding the specific metabolic pathways of cilastatin, including the formation and characterization of an N-acetyl metabolite, is not extensively detailed in the available scientific literature. While cilastatin's primary role is the inhibition of renal dehydropeptidase-I, its own metabolic fate is less clearly defined.
Compound Stability and Degradation Kinetics in Various Environments
Impact of Headspace Oxygen and Water Content on Stability
The chemical stability of the imipenem and cilastatin sodium combination is highly sensitive to environmental factors, particularly the presence of oxygen and water. Oxidation and hydrolysis are common degradation pathways for β-lactam drugs. Research has shown that both headspace oxygen (the oxygen present in the space above the drug powder in a vial) and water content significantly affect the stability of the compound.
Studies investigating these factors have demonstrated a direct correlation between higher levels of headspace oxygen and increased degradation of cilastatin sodium. The stability of the combination can be markedly improved by purging the vials with nitrogen to reduce the oxygen levels.
Water content, especially "free water" as opposed to total water content, is a critical predictor of imipenem's stability. Imipenem's β-lactam ring is particularly susceptible to hydrolysis. Increased ambient humidity leads to a more pronounced decrease in imipenem content. The degradation is more severe when imipenem is in direct contact with cilastatin sodium, which can be a source of free water, suggesting that intermolecular water migration contributes to imipenem's instability. The primary hydrolytic degradation products of imipenem are a pair of diastereoisomers, designated Imi-B1 and Imi-B2.
Interactive Data Table: Factors Affecting Imipenem/Cilastatin Stability
| Factor Investigated | Condition | Effect on Stability | Key Finding |
| Headspace Oxygen | Vials purged with Air (20% O₂), 5% O₂, or 2% O₂ | Decreased oxygen levels significantly improve the stability of cilastatin. | Oxygen is directly involved in the degradation of cilastatin sodium. |
| Water Content | Storage at 30%, 45%, and 75% relative humidity (RH) | Higher humidity leads to greater degradation of imipenem. | The stability of imipenem is inversely related to water content. |
| Component Interaction | Imipenem alone vs. Imipenem in IMI/CIL mixture | Degradation of imipenem is more severe in the mixture. | Free water from cilastatin sodium likely accelerates the hydrolysis of imipenem. |
Interactive Data Table: Imipenem Degradation Products
| Degradation Product | Description | Formation Pathway |
| Open-Lactam Metabolite | Inactive metabolite formed by enzymatic cleavage. | Hydrolysis of the β-lactam ring by renal dehydropeptidase-I. nih.govnih.gov |
| Imi-B1 and Imi-B2 | A pair of diastereoisomers. | Hydrolytic degradation products related to water content. |
| Dimer (DP-2) | Product formed from the joining of two imipenem molecules. | Detected under conditions of high humidity. |
| Imipenem-Cilastatin Adduct (DP-3) | Product generated from the interaction between the two parent compounds. | Observed in stability studies of infusion solutions. |
Influence of pH, Temperature, and Light on Degradation Rates
The chemical stability of Imipenem is significantly influenced by environmental factors such as pH, temperature, and light. The degradation process in aqueous solutions is characterized as a first-order reaction, consistent with hydrolysis nih.gov.
pH: The degradation of imipenem is highly pH-dependent, following complex and distinct pathways in acidic and alkaline environments. In weakly acidic solutions (e.g., pH 4.0), degradation is initiated by an intermolecular attack of a carboxyl group on the β-lactam group, leading to complex oligomerization. Conversely, in weakly alkaline solutions (pH 9.0-9.5), the degradation pathway involves an intermolecular reaction between the β-lactam and the formimidoyl groups nih.gov. Both the β-lactam and formimidoyl moieties also undergo hydrolysis at rates that are dependent on the pH nih.gov. The pH of reconstituted solutions of imipenem/cilastatin sodium typically ranges from 6.5 to 8.5 bibliotekanauki.pl.
Temperature: Temperature plays a critical role in the degradation rate of imipenem. Studies have consistently shown that as temperature increases, the stability of imipenem decreases nih.govresearchgate.netresearchgate.net. For instance, a 5 mg/mL solution of imipenem demonstrates 10% degradation in 6, 4, and 3 hours at temperatures of 30°C, 35°C, and 40°C, respectively nih.gov. At a higher concentration of 10 mg/mL, the solution is stable for less than one hour at both 30°C and 40°C nih.govresearchgate.net. This indicates a direct relationship between increased temperature and accelerated degradation. Research comparing the effects of light and temperature concluded that temperature has a more significant impact on the stability of imipenem researchgate.net.
Light: Exposure to light also contributes to the degradation of imipenem, although its effect is considered less pronounced than that of temperature. A study comparing degradation under different storage conditions found that samples protected from light (stored in amber bottles at room temperature) showed slower degradation than those exposed to light in clear vials at the same temperature researchgate.net. Refrigerated samples in clear vials exhibited the slowest degradation, highlighting the combined influence of both light and temperature researchgate.net.
The following table summarizes the stability of imipenem solutions under various temperature and concentration conditions.
| Concentration (mg/mL) | Temperature (°C) | Time to 10% Degradation (Stability) | Source |
|---|---|---|---|
| 5 | 25 | Stable for 6 hours | nih.gov |
| 5 | 30 | Stable for 6 hours | nih.gov |
| 5 | 40 | Stable for 6 hours | nih.gov |
| 10 | 25 | Stable for 3-6 hours (Brand dependent) | nih.gov |
| 10 | 30 | Less than 1 hour | nih.govresearchgate.net |
| 10 | 40 | Less than 1 hour | nih.govresearchgate.net |
Identification and Characterization of Degradation Products by Mass Spectrometry (e.g., Dimerization)
High-resolution mass spectrometry, particularly using techniques like ESI-Q-TOF-MS/MS (Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry), has been instrumental in identifying and characterizing the products formed during the degradation of imipenem.
Under hydrolytic conditions, the primary degradation product results from the cleavage of the β-lactam ring nih.govresearchgate.net. In neutral hydrolysis, the formation of drug dimers has also been observed researchgate.net. Detailed analysis has identified several key degradation products (DPs):
DP-1: An ion detected at an m/z (mass-to-charge ratio) of 318, which corresponds to the product formed by the cleavage of the β-lactam ring nih.govresearchgate.net.
DP-2 (Dimerization): An ion observed at m/z 599, identified as a dimer of imipenem nih.govresearchgate.net.
DP-3: An ion at m/z 658, which is generated from an interaction between imipenem and cilastatin nih.govresearchgate.net.
Further research has also identified a degradation product, termed P1, from the hydrolysate of imipenem. This product, a mercaptoethyl-form imidamide, is formed from the leaving group after the initial hydrolysis of imipenem brieflands.comresearchgate.net.
The table below details the identified degradation products of imipenem.
| Degradation Product ID | Detected Ion [M+H]+ (m/z) | Identification/Origin | Source |
|---|---|---|---|
| DP-1 | 318 | Cleavage of the β-lactam ring | nih.govresearchgate.net |
| DP-2 | 599 | Imipenem Dimer | nih.govresearchgate.net |
| DP-3 | 658 | Product of interaction between Imipenem and Cilastatin | nih.govresearchgate.net |
| P1 | Not Specified | Mercaptoethyl-form imidamide (from leaving group post-hydrolysis) | brieflands.comresearchgate.net |
Radiostability Investigations
Investigations into the sterilization of imipenem and cilastatin using ionizing radiation have concluded that the compound is not stable under these conditions. Although radiation is a common sterilization method for chemically unstable drugs, studies on solid-state imipenem/cilastatin sodium show significant degradation bibliotekanauki.plresearchgate.netnais.net.cn.
Analysis of samples irradiated with a standard dose of 25 kGy revealed the presence of unstable free radicals, with a mean lifetime of 142 ± 64 hours bibliotekanauki.pl. The chemical and physical properties of the radiosterilized compound were analyzed using both spectrophotometric and chromatographic methods, which confirmed changes to the active pharmaceutical ingredient bibliotekanauki.plnais.net.cn. Due to this demonstrated lack of resistance to radiation, this method is considered unsuitable for the sterilization of imipenem and cilastatin bibliotekanauki.plresearchgate.net.
Physicochemical Factors Affecting Compound Stability
The stability of solid-state imipenem/cilastatin sodium is significantly affected by physicochemical factors, primarily the presence of oxygen and water. Oxidation is a common degradation pathway, and the β-lactam ring in imipenem is particularly susceptible to hydrolysis thieme-connect.com.
Research has shown that both oxygen and water have a notable impact on the stability of the compound. The degradation rate is dependent on the amount of moisture, and studies indicate that the free water content is a more accurate predictor of stability and degradation than the total water content. Reducing the free water content in imipenem through drying can effectively control its degradation thieme-connect.com.
Furthermore, a synergistic effect is observed when imipenem and cilastatin sodium are combined. The mixture is more sensitive to moisture than either component alone, leading to synergistic moisture sorption and accelerated degradation thieme-connect.com.
Role of Particle Shape and Size in Formulation Stability
The morphology of the drug particles, specifically their shape and size, plays a crucial role in the stability of the imipenem/cilastatin sodium formulation. The particle characteristics influence the specific surface area, which in turn affects the extent of interaction between the two components and their exposure to environmental factors like air and moisture thieme-connect.com.
Studies have compared batches of the compound with different particle morphologies:
Less Stable Batches: Exhibited imipenem particles that were elongated, fiber-like, and needle-like, while the cilastatin sodium was scale-like, angular, and relatively thin. These shapes result in larger specific surface areas thieme-connect.com.
More Stable Batches: Contained imipenem that was granular in shape and relatively uniform in size, with cilastatin sodium that was plate-shaped and thicker thieme-connect.com.
Mechanisms of Antimicrobial Resistance and Strategies for Overcoming Them
Carbapenemase-Mediated Resistance Mechanisms
Carbapenemases are a diverse group of β-lactamase enzymes capable of hydrolyzing carbapenems, including imipenem (B608078), thereby rendering them ineffective. nih.govmicrobenotes.com These enzymes are categorized into Ambler molecular classes A, B, and D. nih.govmicrobenotes.com Their genes are often located on mobile genetic elements like plasmids, facilitating their rapid spread among different bacterial species and genera. microbenotes.com
Belonging to Ambler class A, serine-based carbapenemases utilize a serine residue in their active site for hydrolysis. nih.govviamedica.pl The most clinically significant among these are the Klebsiella pneumoniae Carbapenemases (KPCs). nih.govmicrobenotes.com First identified in a K. pneumoniae isolate in 1996, KPC enzymes have become endemic in several regions worldwide. microbenotes.com
KPCs exhibit a broad substrate profile, efficiently hydrolyzing penicillins, cephalosporins, aztreonam, and all clinically available carbapenems, such as imipenem, meropenem, and ertapenem. viamedica.plresearchgate.net Their activity is only weakly inhibited by traditional β-lactamase inhibitors like clavulanic acid and tazobactam (B1681243). viamedica.pl The expression of KPC enzymes can result in a wide spectrum of imipenem susceptibility, from minimally elevated minimum inhibitory concentrations (MICs) to full-blown resistance. nih.gov The emergence of KPC-producing bacteria, particularly in Enterobacterales, poses a significant threat to the continued efficacy of last-resort carbapenem (B1253116) therapies. viamedica.plresearchgate.net Furthermore, resistance to newer combination agents like imipenem-relebactam can arise through mutations in the blaKPC gene. nih.gov
Table 1: Characteristics of KPC Enzymes
| Feature | Description |
|---|---|
| Enzyme Class | Ambler Class A, Bush group 2f, Serine-β-lactamase viamedica.pl |
| Primary Organism | Klebsiella pneumoniae, but also found in other Enterobacterales, Pseudomonas aeruginosa, and Acinetobacter spp. microbenotes.comresearchgate.net |
| Hydrolysis Spectrum | Penicillins, Cephalosporins, Aztreonam, Carbapenems (Imipenem, Meropenem, Ertapenem, Doripenem) viamedica.plresearchgate.net |
| Inhibitor Profile | Weakly inhibited by clavulanic acid and tazobactam viamedica.pl |
| Genetic Location | Primarily plasmid-mediated, facilitating horizontal gene transfer nih.govmicrobenotes.com |
Metallo-β-lactamases (MBLs) are Ambler class B enzymes that depend on one or two zinc ions in their active site to catalyze the hydrolysis of the β-lactam ring. frontiersin.orgasm.org This mechanism grants them an exceptionally broad hydrolysis spectrum, covering virtually all β-lactam antibiotics, including penicillins, cephalosporins, and carbapenems; monobactams are the notable exception. frontiersin.orgasm.org
The most prevalent MBL families encountered in clinical settings are Imipenemase (IMP), Verona integron-encoded MBL (VIM), and New Delhi MBL (NDM). microbenotes.comfrontiersin.orgmdpi.com
IMP-type enzymes , first reported in Japan in the 1990s, now comprise 88 known variants and are frequently detected in Pseudomonas aeruginosa across Asia. microbenotes.commdpi.com
VIM enzymes are also widespread, with studies showing that specific variants, such as VIM-4, exhibit high binding energy and rapid hydrolysis of imipenem. nih.gov
The global spread of these enzymes, often carried on mobile genetic elements, presents a formidable challenge to antimicrobial therapy, neutralizing the effectiveness of imipenem and other last-line carbapenems. mdpi.comnih.gov A study in a Brazilian hospital found that 30.4% of imipenem-resistant P. aeruginosa isolates were producing MBLs. elsevier.es
A number of carbapenem-hydrolyzing β-lactamases belong to the Ambler class D classification, commonly known as oxacillinases (OXA). nih.govmicrobenotes.com While many OXA enzymes hydrolyze penicillins and are resistant to common inhibitors, a specific subgroup possesses the ability to hydrolyze carbapenems, posing a significant threat to imipenem's efficacy. nih.govasm.org
One of the most notable carbapenem-hydrolyzing OXA enzymes is OXA-48. nih.govresearchgate.net First identified in a K. pneumoniae strain from Turkey in 2001, OXA-48 and its variants are now found globally. nih.govnih.gov OXA-48 efficiently hydrolyzes penicillins and imipenem but, importantly, shows weak activity against expanded-spectrum cephalosporins. asm.orgresearchgate.netnih.gov The gene encoding OXA-48 is typically located on a plasmid, facilitating its dissemination. nih.govasm.org High-level resistance to imipenem often occurs when the production of an OXA-type carbapenemase is combined with other resistance mechanisms, such as the loss of outer membrane porins. nih.govasm.org
Other Non-Carbapenemase Resistance Mechanisms
Beyond enzymatic degradation, bacteria have evolved other effective strategies to resist imipenem, primarily by preventing the antibiotic from reaching its target, the penicillin-binding proteins (PBPs).
Efflux pumps are membrane-spanning protein complexes that actively extrude a wide range of toxic substrates, including antibiotics, from the bacterial cytoplasm. scispace.com Overexpression of these pumps can reduce the intracellular concentration of imipenem to sub-therapeutic levels, contributing to resistance. scispace.comarccjournals.com
This mechanism is particularly well-documented in Gram-negative pathogens.
In Acinetobacter baumannii , several Resistance-Nodulation-Division (RND) family efflux systems, such as AdeABC, AdeIJK, and AbeM, have been linked to imipenem resistance. nih.govkarger.com Studies have shown significant upregulation of the genes encoding these pumps (e.g., adeB, adeJ, abeM) in imipenem-resistant isolates compared to susceptible ones. nih.govkarger.com The use of efflux pump inhibitors has been shown to restore susceptibility, confirming the role of these pumps. nih.govkarger.com
In Escherichia coli , the AcrAB-TolC efflux pump is a primary contributor to multidrug resistance, and increased expression of its components directly correlates with higher MICs for imipenem. arccjournals.com
In Pseudomonas aeruginosa , efflux pump overexpression is a common component of multidrug resistance, often acting in concert with other mechanisms to achieve high-level imipenem resistance. viamedica.pl
Table 2: Efflux Pumps Associated with Imipenem Resistance
| Efflux Pump System | Associated Bacteria | Finding |
|---|---|---|
| AdeABC, AdeIJK, AbeM | Acinetobacter baumannii | Increased expression of pump genes (adeB, adeJ, abeM) observed in imipenem-resistant isolates. nih.govkarger.com |
| AcrAB-TolC | Escherichia coli | Transcriptional expression of acrA and acrB genes positively correlates with increased imipenem MICs. arccjournals.com |
| Mex-type pumps | Pseudomonas aeruginosa | Upregulation contributes to multidrug resistance, including resistance to imipenem. viamedica.pl |
The outer membrane of Gram-negative bacteria acts as a selective barrier, with porin channels mediating the passive diffusion of small, hydrophilic molecules like imipenem into the periplasmic space. nih.gov Alterations to these channels can severely restrict antibiotic entry, forming a crucial line of defense.
The most well-characterized example of this mechanism is the loss or modification of the OprD porin in Pseudomonas aeruginosa. nih.govoup.com OprD is the primary channel for the uptake of imipenem. nih.govplos.org Resistance frequently arises from:
Downregulation of oprD gene expression, leading to fewer channels in the outer membrane. nih.govoup.com
Mutations within the oprD gene, such as insertions, deletions, or frameshifts, that result in a non-functional or truncated porin protein. oup.complos.org
Specific regions of the OprD protein, such as external loops 2 and 3, have been identified as critical for imipenem binding and translocation. oup.comnih.gov While OprD loss is a major driver of imipenem resistance, some studies suggest that imipenem may utilize other, less efficient porins for entry, albeit at a reduced rate. asm.org In other bacteria, such as K. pneumoniae, the combination of porin loss with the production of a carbapenemase (like OXA-48) can lead to very high levels of imipenem resistance. researchgate.netasm.org
Novel β-Lactamase Inhibitor Strategies in Combination
To counteract the escalating threat of resistance mediated by β-lactamases, a primary strategy has been the development of β-lactamase inhibitors (BLIs). drugbank.com These compounds are co-administered with a partner β-lactam antibiotic. The inhibitor's function is to bind to and inactivate the β-lactamase enzymes, thereby protecting the partner antibiotic from hydrolysis and restoring its antibacterial activity. dovepress.comdrugbank.com The combination of imipenem/cilastatin (B194054) with a novel β-lactamase inhibitor like relebactam (B560040) exemplifies this strategy, designed to overcome resistance in pathogens producing specific classes of β-lactamases. frontiersin.orgdrugbank.com
Relebactam is a novel, non-β-lactam β-lactamase inhibitor belonging to the diazabicyclooctane (DBO) class. nih.govnih.govtoku-e.com Its structure is distinct from traditional inhibitors like clavulanic acid. nih.gov Relebactam's mechanism of action involves the inhibition of Ambler Class A and Class C serine β-lactamases. nih.govdrugbank.comeuropa.eu
The inhibition process occurs via a two-step mechanism. Initially, relebactam binds non-covalently to the active site of the β-lactamase. drugbank.com This is followed by the formation of a covalent, reversible acyl-enzyme intermediate with the catalytic serine residue (Ser-64 in the standard numbering) in the enzyme's active site. nih.govdrugbank.com This acylation opens the DBO ring structure. nih.gov Unlike "suicide inhibitors" that lead to permanent inactivation, the bond formed by relebactam is stable, effectively sequestering the enzyme for a prolonged period. nih.gov While decarbamylation and release of the inhibitor can occur, the process is very slow, allowing relebactam to act as a potent, practically irreversible inhibitor in a clinical context. nih.govnih.gov
Relebactam has demonstrated potent inhibitory activity against a broad spectrum of clinically significant Class A enzymes, such as Klebsiella pneumoniae carbapenemases (KPCs), and Class C enzymes, like the chromosomal AmpC of P. aeruginosa (also known as Pseudomonas-derived cephalosporinase, or PDC). nih.goveuropa.euspringermedizin.ded-nb.info
The addition of relebactam restores the in vitro activity of imipenem against many strains that have become resistant through the production of specific β-lactamases. frontiersin.orgnih.gov The molecular basis for this restoration lies in relebactam's ability to effectively neutralize the enzymes that would otherwise degrade imipenem. frontiersin.org
In infections caused by KPC-producing Enterobacterales, the KPC enzyme (a Class A carbapenemase) efficiently hydrolyzes imipenem, leading to high levels of resistance. Relebactam potently inhibits the KPC enzyme, protecting the imipenem molecule from degradation and allowing it to reach its penicillin-binding protein (PBP) targets to exert its bactericidal effect. nih.govspringermedizin.de Studies have shown that the addition of relebactam sensitizes the vast majority of imipenem-resistant, KPC-producing K. pneumoniae isolates, reducing the minimum inhibitory concentration (MIC) of imipenem by several dilutions. nih.govspringermedizin.de
In the case of P. aeruginosa, resistance to imipenem is often multifactorial, commonly involving the loss of the OprD porin combined with the activity of the chromosomal Class C AmpC β-lactamase. asm.orgdovepress.com Relebactam is a potent inactivator of the P. aeruginosa AmpC (PDC). nih.govoup.comd-nb.info By inhibiting AmpC, relebactam removes a key component of the resistance mechanism. dovepress.com Research indicates that even in strains lacking the OprD porin, imipenem can still enter the periplasm through alternative, less efficient routes and induce AmpC expression. asm.orgnih.gov This induced AmpC then becomes a target for relebactam, leading to a significant reduction in the imipenem MIC and restoration of susceptibility. asm.orgnih.gov The combination of imipenem/relebactam has been shown to restore susceptibility in a significant percentage of imipenem-resistant P. aeruginosa clinical isolates. nih.gov
Preclinical Pharmacological and Mechanistic Studies in Vitro and in Vivo Models
In Vitro Antimicrobial Spectrum and Potency Research
Imipenem (B608078) demonstrates a wide spectrum of in vitro activity against a diverse array of bacterial pathogens. drugbank.comwikipedia.org Its bactericidal action results from the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). drugbank.comoup.comindianpediatrics.net A key feature of imipenem is its high stability in the presence of β-lactamase enzymes produced by many bacteria, which often confer resistance to other β-lactam antibiotics. drugbank.comwikipedia.orgwellingtonicu.com
Imipenem exhibits potent in vitro activity against a wide range of Gram-positive bacteria. nih.govmedsafe.govt.nz It is effective against both penicillinase-producing and non-penicillinase-producing strains of Staphylococcus aureus and Staphylococcus epidermidis. wellingtonicu.commedsafe.govt.nz However, it is important to note that methicillin-resistant staphylococci (MRSA) are not susceptible. oup.commedsafe.govt.nz
The compound is also active against various streptococcal species, including Streptococcus pneumoniae, Streptococcus pyogenes (Group A streptococci), and Streptococcus agalactiae (Group B streptococci). wellingtonicu.comnih.govmedsafe.govt.nz Furthermore, it shows efficacy against Enterococcus faecalis; however, it is not active against Enterococcus faecium. wellingtonicu.commedsafe.govt.nz In a study of 36 S. aureus isolates from endocarditis cases, the minimum bactericidal concentration required to kill 90% of isolates (MBC90) was 0.06 mg/L, which was four- to eight-fold more active than nafcillin. nih.gov For E. faecalis, the MBC90 was found to be 8 mg/L. nih.gov
Imipenem possesses a broad spectrum of activity against aerobic and anaerobic Gram-negative bacteria. drugbank.comwikipedia.org This includes many species from the Enterobacterales order, such as Escherichia coli, Klebsiella species, Enterobacter species, Citrobacter species, and Proteus vulgaris. drugbank.comnih.govmedsafe.govt.nz It is particularly noted for its activity against Pseudomonas aeruginosa. drugbank.comwikipedia.orgmedsafe.govt.nz
The drug is also highly effective against anaerobic bacteria, including the Bacteroides fragilis group. wikipedia.orgmedsafe.govt.nzoup.comnih.gov Studies have shown that imipenem inhibits a very high percentage of anaerobic isolates, with its activity against the B. fragilis group being comparable to metronidazole (B1676534) and superior to many other β-lactam agents. oup.comnih.govoup.com One study found that 98% of 51 B. fragilis group isolates were susceptible to imipenem. scielo.br
Imipenem often retains activity against multidrug-resistant (MDR) Gram-negative strains, which is partly due to its stability against hydrolysis by many β-lactamase enzymes, including AmpC and some extended-spectrum β-lactamases (ESBLs). wikipedia.orgnih.govoup.com However, resistance can emerge, particularly through the production of carbapenemase enzymes (like KPC, NDM, and VIM metallo-β-lactamases) or through mechanisms like porin loss combined with efflux pump upregulation. oup.comoup.com For instance, in isolates producing KPC enzymes, the addition of a β-lactamase inhibitor like relebactam (B560040) can restore imipenem's potency, significantly lowering the minimum inhibitory concentration (MIC). nih.govasm.orgnih.gov For KPC-producing isolates, adding relebactam lowered the MIC50/MIC90 of imipenem from 16/>128 µg/ml to 0.25/1 µg/ml. nih.gov
In vitro studies have demonstrated synergistic activity when imipenem is combined with aminoglycoside antibiotics, such as amikacin (B45834) and tobramycin (B1681333), against certain isolates of Pseudomonas aeruginosa. wellingtonicu.comasm.orgmdpi.com Synergy is often defined as a significant decrease (e.g., ≥2 log10) in bacterial colony counts with the combination compared to the most active single agent. asm.orgnih.gov
This synergistic effect is particularly valuable for treating infections caused by multidrug-resistant strains. asm.org Mechanistic studies suggest that aminoglycosides can permeabilize the outer membrane of Gram-negative bacteria, which may enhance the entry of imipenem to its target site, the penicillin-binding proteins. researchgate.netasm.org For example, against a double-resistant P. aeruginosa isolate, combining imipenem with tobramycin at a concentration as low as 1/32 of its MIC resulted in synergistic killing. asm.org Similarly, a synergistic effect between imipenem and amikacin has been confirmed in both in vitro and in vivo models against MDR P. aeruginosa and E. coli. mdpi.comnih.gov One study noted in-vitro bactericidal synergy between imipenem and tobramycin in 57% of pre-treatment isolates from cystic fibrosis patients. nih.gov However, against enterococci, the synergistic activity of imipenem combined with an aminoglycoside has been found to be less than that of penicillin combined with an aminoglycoside. nih.gov
In Vivo Mechanistic Studies in Animal Models (excluding clinical efficacy/safety outcomes)
Imipenem, when administered alone, can cause nephrotoxicity, which is characterized by damage to the proximal tubular epithelial cells. indianpediatrics.netnih.gov Cilastatin (B194054) was developed to be co-administered with imipenem primarily to inhibit the renal enzyme dehydropeptidase-I (DHP-I). patsnap.compatsnap.com This enzyme, located on the brush border of proximal renal tubule cells, rapidly metabolizes imipenem, leading to low urinary concentrations of the active antibiotic and the formation of potentially toxic metabolites. patsnap.comindianpediatrics.net By inhibiting DHP-I, cilastatin prevents imipenem's degradation, increases its urinary recovery, and abolishes its nephrotoxicity as observed in animal models like rabbits and monkeys. nih.gov
Beyond its primary role as a DHP-I inhibitor, further research in animal models has elucidated additional protective mechanisms of cilastatin. Studies in rabbits have shown that imipenem-induced kidney injury is associated with its accumulation in renal cells, a process facilitated by renal organic anion transporters (OATs), specifically OAT1 and OAT3. nih.govnih.gov Cilastatin itself is also a substrate for these transporters and acts as an inhibitor of OAT-mediated imipenem transport. nih.govnih.gov By blocking these transporters, cilastatin reduces the intracellular accumulation of imipenem in proximal tubule cells, thereby decreasing its cytotoxicity. nih.govnih.gov This effect is similar to that of probenecid, a classic OAT inhibitor, which also ameliorated imipenem-induced kidney injury in rabbits. nih.gov
Furthermore, some research suggests cilastatin's protective effects may involve its interaction with membrane lipid rafts. oup.comresearchgate.net DHP-I is a glycosyl-phosphatidylinositol (GPI)-anchored protein located within these cholesterol-rich membrane microdomains. oup.com By binding to DHP-I within these rafts, cilastatin may interfere with the transport and uptake of certain nephrotoxic substances, providing a broader protective effect beyond its interaction with imipenem alone. oup.comnih.gov
There is limited and less established preclinical research investigating the anti-angiogenic properties of imipenem-cilastatin. Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Some studies have explored the potential of various non-cancer drugs to influence this process. While the primary focus of imipenem-cilastatin research is its antimicrobial and renal-protective effects, any exploration into anti-angiogenic properties represents a novel area of investigation. The direct evidence and detailed mechanistic studies in this specific area are not as robust as those for its antimicrobial and renal functions. Further research would be necessary to substantiate any significant anti-angiogenic effects and to understand the underlying mechanisms, which could potentially involve either imipenem, cilastatin, or the combination.
Studies on Anti-inflammatory Effects of Imipenem-Cilastatin
Preclinical research in both laboratory (in vitro) and animal (in vivo) models has indicated that imipenem-cilastatin possesses notable anti-inflammatory properties beyond its primary antibacterial function. researchgate.netmdpi.com These studies suggest the compound can modulate key inflammatory pathways, which are crucial in the body's response to infection and injury. researchgate.netmdpi.comresearchgate.net
In vitro investigations have explored the direct effects of imipenem on various immune cells. One study evaluated the impact of different imipenem concentrations on polymorphonuclear leukocytes (PMNs) and lymphomonocytes. nih.gov The findings showed that preincubation with imipenem at concentrations of 30 and 60 mg/l enhanced PMN phagocytosis, a critical process for engulfing pathogens. nih.gov However, the compound did not affect superoxide (B77818) anion production or lymphomonocyte functions in this in vitro setting. nih.gov Further in vitro research using T-lymphocyte clones from leukemia patients found that imipenem could inhibit the proliferation of activated T-cells and decrease the release of the cytokines Interleukin-4 (IL-4) and Interferon-gamma (IFN-γ). nih.gov Notably, these effects were observed with imipenem at concentrations achievable in the body, while cilastatin showed no significant impact on T-cell responses in this model. nih.gov Clinical observations have also suggested that imipenem-cilastatin may reduce the levels of pro-inflammatory cytokines involved in inflammatory conditions. mdpi.comresearchgate.net
In vivo studies have corroborated these anti-inflammatory effects. In an investigation involving elderly and diabetic patients, the administration of imipenem-cilastatin led to a significant increase in PMN phagocytosis, which was initially depressed in this group. nih.gov While a slight, non-significant increase in superoxide anion production by PMNs was noted, lymphocyte parameters remained unchanged throughout the treatment period. nih.gov Animal models have also been employed, such as a study in mice with pneumonic plague, which examined cytokine levels after treatment. nih.gov Additionally, cilastatin by itself is recognized for its ability to block dehydropeptidase-1-mediated leukocyte recruitment, thereby reducing renal inflammation in response to injury. nih.gov
Table 1: Summary of In Vitro Effects of Imipenem on Immune Cell Functions
| Cell Type | Parameter Studied | Imipenem Concentration | Observed Effect | Reference |
| Polymorphonuclear Leukocytes (PMNs) | Phagocytosis | 30 and 60 mg/l | Increased | nih.gov |
| Polymorphonuclear Leukocytes (PMNs) | Superoxide Anion Production | 15, 30, and 60 mg/l | No effect | nih.gov |
| Lymphomonocytes | Proliferative Response & Cytokine Production | 15, 30, and 60 mg/l | No effect | nih.gov |
| Activated T-Cell Clones (CD4+ & CD8+) | Cytokine-dependent Proliferation (e.g., IL-2) | In vivo achievable levels | Inhibited | nih.gov |
| T-Cell Clones | Release of IL-4 and IFN-γ | In vivo achievable levels | Decreased | nih.gov |
Exploration of Imipenem-Cilastatin's Impact on Thrombin Generation Pathways
The combination of imipenem and cilastatin has been investigated for its potential to influence the coagulation cascade, with some studies pointing to a pro-thrombotic effect primarily linked to the cilastatin component. researchgate.netresearchgate.net Research suggests that cilastatin, due to its negatively charged carboxylate groups and lipophilic regions, can act as a trigger for the contact phase of plasmatic coagulation, also known as the intrinsic pathway. researchgate.netresearchgate.net
To quantify this effect, in vitro studies have utilized the recalcified coagulation activity assay (RECA), a highly sensitive method for assessing thrombin generation. researchgate.net In one such study, normal human plasma from healthy donors was supplemented with varying concentrations of imipenem-cilastatin. researchgate.net The results indicated that the compound could stimulate thrombin generation. The approximate 200% stimulatory concentration (approx. SC200)—the concentration required to double the rate of thrombin generation—was found to be 9 ± 3 mg/l. researchgate.net Another investigation reported an even lower approx. SC200 of 0.4 mg/l ± 0.2 mg/l, highlighting a potent triggering effect on what is termed altered matrix (AM) coagulation. researchgate.net These concentrations are significantly lower than the plasma levels typically achieved after standard infusions, suggesting a strong potential for triggering the intrinsic coagulation system. researchgate.net
These findings have led to the hypothesis that cilastatin is a strong trigger of AM-coagulation, which could lead to pro-thrombotic complications. researchgate.netresearchgate.net However, it is important to note that other research has presented conflicting results. A study involving seven patients treated with imipenem-cilastatin found that while there was a temporary inhibition of collagen-induced platelet aggregation during the first days of treatment, the broader parameters of blood coagulation were not influenced by the antibiotic. nih.gov
Table 2: In Vitro Thrombin Generation in Normal Human Plasma Supplemented with Imipenem-Cilastatin
| Assay | Plasma Source | Compound Concentration Range | Key Finding (approx. SC200*) | Reference |
| Recalcified Coagulation Activity Assay (RECA) | 5 healthy donors & pooled normal plasma | 0 - 610 mg/l | 9 ± 3 mg/l | researchgate.net |
| Recalcified Coagulation Activity Assay (RECA) | Normal plasma & pooled normal plasma | up to 30.5 mg/l | 0.4 ± 0.2 mg/l | researchgate.net |
*approx. SC200: The approximative 200% stimulatory concentration.
Analytical Chemistry and Quality Control Methodologies for Imipenem Cilastatin Sodium
Chromatographic Techniques for Compound Separation and Quantification
Chromatography is a cornerstone for the analysis of imipenem-cilastatin sodium, providing the necessary resolution to separate the two active ingredients from each other and from any impurities or degradants.
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique for the simultaneous determination of imipenem (B608078) and cilastatin (B194054). wisdomlib.org These methods are valued for their accuracy, precision, and ability to be stability-indicating. wisdomlib.org The separation is typically achieved on a C18 column, with various mobile phase compositions and detection wavelengths being reported.
Several studies have developed and validated RP-HPLC methods for this purpose. For instance, a method might use a mobile phase consisting of an organic modifier like acetonitrile (B52724) and an aqueous buffer, such as potassium dihydrogen phosphate (B84403), with the pH adjusted to ensure optimal separation. rjptonline.org Detection is commonly performed using a UV detector, with specific wavelengths chosen to quantify each compound. Imipenem is often detected at around 300 nm, while cilastatin is monitored at a lower wavelength, such as 210 nm or 254 nm. google.comresearchgate.net The flow rate is typically maintained around 1.0 mL/min. rjptonline.org These HPLC methods have been successfully applied for routine quality control analysis of injection formulations. wisdomlib.org
Table 1: Examples of Reported HPLC Methodologies for Imipenem and Cilastatin Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Column | Hypersil BDS C18 (250x4.6 mm, 5µm) rjptonline.org | Waters X terra MS C18 (250 mm×4.6mm, 5.0µm) | Luna C18 (2), 5 μm (250 mm×4.6 mm) google.com |
| Mobile Phase | Acetonitrile and 0.03M dipotassium (B57713) hydrogen phosphate (pH 3.2) rjptonline.org | Solvent A: pH 7.3 phosphate buffer and acetonitrile (98:2 v/v); Solvent B: pH 2.8 phosphate buffer and acetonitrile (68:32 v/v) | 0.004 M MOPS buffer with sodium hexane (B92381) sulphonate (pH 7.0) google.com |
| Flow Rate | 1.0 mL/min rjptonline.org | 1.0 mL/min | Not specified |
| Detection Wavelength | 265 nm rjptonline.org | Imipenem: 300 nm; Cilastatin: 210 nm google.com | Imipenem: 300 nm; Cilastatin: 220 nm researchgate.net |
| Retention Time (min) | Imipenem: 3.107; Cilastatin: 3.885 rjptonline.org | Not specified | Not specified |
Note: This table is a compilation of data from multiple sources and represents different developed methods.
Micellar Electrokinetic Chromatography (MEKC) has emerged as an alternative technique for the analysis of imipenem and cilastatin. researchgate.netbenthamdirect.com MEKC is a mode of capillary electrophoresis that can separate both neutral and charged molecules, offering high efficiency and resolution. nih.govwikipedia.orgijpsonline.com This method is based on the differential partitioning of analytes between a pseudo-stationary phase, formed by micelles, and the surrounding aqueous mobile phase. wikipedia.org
For the analysis of imipenem and cilastatin, an MEKC method has been developed using a borate (B1201080) buffer with sodium dodecyl sulphate (SDS) as the surfactant to form the micelles. researchgate.netbenthamdirect.com The separation is achieved in an uncoated capillary under a high voltage. researchgate.netbenthamdirect.com This technique has shown to be effective, with satisfactory separation of the two compounds achieved in under 7 minutes. researchgate.net The MEKC method offers advantages such as improved analysis time and a lower consumption of samples and reagents compared to traditional HPLC methods. researchgate.netbenthamdirect.com
Table 2: MEKC Method Parameters for Imipenem and Cilastatin Separation
| Parameter | Condition |
|---|---|
| Technique | Micellar Electrokinetic Chromatography (MEKC) researchgate.netbenthamdirect.com |
| Buffer | 25 mM Borate buffer (pH 9.2) researchgate.netbenthamdirect.com |
| Surfactant | 75 mM Sodium dodecyl sulphate (SDS) researchgate.netbenthamdirect.com |
| Capillary | Uncoated (60/50cm; 75μm I.D.) researchgate.netbenthamdirect.com |
| Voltage | 25 kV researchgate.netbenthamdirect.com |
| Detection | UV absorption at 210 nm researchgate.netbenthamdirect.com |
| Limit of Detection | Imipenem: 0.4 μg/mL; Cilastatin: 0.2 μg/mL researchgate.netbenthamdirect.com |
Spectrophotometric Methods
Spectrophotometric methods offer a simpler and more rapid alternative for the quantification of imipenem and cilastatin, making them suitable for quality control laboratories. researchgate.net
Due to the significant spectral overlap of imipenem and cilastatin in their zero-order UV spectra, direct spectrophotometric measurement is challenging. researchgate.net To overcome this, first-order derivative UV spectrophotometry is employed. researchgate.netnih.gov This technique involves the mathematical differentiation of the zero-order spectrum, which can resolve overlapping peaks, allowing for the simultaneous determination of both compounds. scispace.comnih.gov
In this method, the trough amplitudes in the first-order derivative spectrum at specific wavelengths are used for quantification. nih.gov Imipenem is typically assayed at a wavelength around 300 nm or 318 nm, while cilastatin is measured at approximately 243 nm. researchgate.netnih.gov At these selected wavelengths, the interference from the other component is minimal or zero in the derivative spectrum. scispace.com This method has been validated and shown to be rapid, precise, and accurate for assaying commercial formulations. researchgate.netnih.gov
Mass Spectrometry Applications for Identification and Characterization
Mass spectrometry (MS) is a powerful tool for the structural elucidation and identification of compounds, particularly for characterizing impurities and degradation products that may not be easily identified by other methods.
The inherent instability of carbapenems like imipenem in aqueous solutions necessitates the study of their degradation pathways. nih.gov High-resolution mass spectrometry, particularly Electrospray Ionization-Quadrupole-Time-of-Flight Mass Spectrometry (ESI-Q-TOF-MS/MS), is instrumental in identifying the structures of degradation products. nih.govresearchgate.net This technique provides highly accurate mass measurements, allowing for the determination of elemental compositions with a high degree of confidence. nih.govresearchgate.net
Studies simulating clinical use conditions have identified several degradation products of imipenem. nih.gov The fragmentation patterns obtained from MS/MS analysis help to elucidate the structures of these products. Identified degradants include a product resulting from the cleavage of the β-lactam ring, a dimer of the drug, and a product formed from the interaction between imipenem and cilastatin. nih.govresearchgate.net
Table 3: Imipenem Degradation Products Identified by ESI-Q-TOF-MS/MS
| Degradation Product (DP) | Detected [M+H]⁺ (m/z) | Proposed Identity |
|---|---|---|
| DP-1 | 318 nih.govresearchgate.net | Result of β-lactam ring cleavage nih.govresearchgate.net |
| DP-2 | 599 nih.govresearchgate.net | Imipenem dimer nih.govresearchgate.net |
Method Validation and Stability-Indicating Properties
Development and Validation of Stability-Indicating Analytical Methods
A stability-indicating method is an analytical procedure that is able to accurately and selectively quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. nih.gov The development of such methods for Imipenem-Cilastatin Sodium is crucial for determining the shelf-life of the drug product and ensuring its quality over time.
The core of developing a stability-indicating method involves subjecting the drug substance to forced degradation under various stress conditions as recommended by ICH guidelines. These conditions typically include:
Acid Hydrolysis: Treatment with an acid (e.g., 0.025 M HCl) at room temperature.
Base Hydrolysis: Exposure to a base (e.g., 0.025 M NaOH) at room temperature.
Oxidative Degradation: Treatment with an oxidizing agent (e.g., 0.05% H₂O₂).
Thermal Degradation: Heating the drug substance at elevated temperatures (e.g., 90°C).
Photolytic Degradation: Exposing the drug to UV and fluorescent light.
Following forced degradation, the stressed samples are analyzed using a suitable analytical technique, most commonly RP-HPLC. The method's ability to separate the peaks of the intact drugs from those of the degradation products is a key indicator of its stability-indicating nature. wisdomlib.orgresearchgate.net Several studies have successfully developed and validated stability-indicating HPLC methods for the simultaneous determination of Imipenem and Cilastatin. wisdomlib.orgresearchgate.net These methods have demonstrated the ability to distinguish the drugs from their degradation products, reinforcing their suitability for routine quality control and stability studies. wisdomlib.org
For instance, one study identified three major degradation products of imipenem under conditions simulating clinical use: DP-1 resulting from the cleavage of the β-lactam ring, DP-2 corresponding to a drug dimer, and DP-3 generated from the interaction between imipenem and cilastatin. nih.gov The developed HPLC-DAD method was able to quantify the remaining imipenem, providing valuable data on its stability. nih.gov Another study showed that under stress conditions, degradation products did not interfere with the detection of Imipenem and Cilastatin, confirming the stability-indicating capability of the method. researchgate.netamazonaws.com
Table 2: Forced Degradation Conditions for Imipenem-Cilastatin Sodium
| Stress Condition | Reagent/Condition | Duration | Reference |
| Acid Hydrolysis | 0.025 M HCl | 15 min at Room Temperature | |
| Base Hydrolysis | 0.025 M NaOH | 15 min at Room Temperature | |
| Oxidation | 0.05% H₂O₂ | 30 min at Room Temperature | |
| Thermal | 90°C | 48 hours | |
| Humidity | 90% Relative Humidity / 25°C | 5 days | |
| Photolytic | White fluorescent light (10 K Lux) and UV light (200 watt Hr/m²) | 120 hours and 5 days, respectively |
Q & A
Basic Research Questions
Q. How should researchers design in vitro experiments to evaluate the efficacy of Imipenem/Cilastatin Sodium against multidrug-resistant Gram-negative pathogens?
- Methodology :
- Minimum Inhibitory Concentration (MIC) assays : Use standardized broth microdilution (CLSI/EUCAST guidelines) with appropriate quality control strains (e.g., Pseudomonas aeruginosa ATCC 27853) .
- Time-kill kinetics : Perform time-dependent studies (0–24 hrs) to assess bactericidal activity, with sampling intervals ≤2 hrs during the initial phase. Include controls for cilastatin’s enzymatic inhibition (e.g., renal dehydropeptidase-I activity in homogenates) .
- Synergy testing : Use checkerboard assays to evaluate combinations with β-lactamase inhibitors (e.g., avibactam), calculating fractional inhibitory concentration indices (FICI ≤0.5 indicates synergy) .
Q. What stability considerations are critical when preparing Imipenem/Cilastatin Sodium solutions for pharmacokinetic studies?
- Methodology :
- pH and temperature : Prepare solutions in phosphate buffer (pH 6.8–7.2) and store at 4°C to minimize hydrolysis of imipenem. Degradation can be quantified via HPLC with UV detection (λ = 300 nm for imipenem; λ = 220 nm for cilastatin) .
- Batch validation : Conduct stability tests at 25°C/60% RH over 24 hrs to simulate experimental conditions. Include mass spectrometry (MS) to identify degradation byproducts (e.g., open-ring derivatives) .
Q. How can researchers validate analytical methods for quantifying Imipenem/Cilastatin Sodium in biological matrices (e.g., plasma, tissue)?
- Methodology :
- Calibration curves : Use linear regression (1–50 µg/mL range) with internal standards (e.g., deuterated imipenem) to correct for matrix effects .
- Recovery and precision : Spike blank matrices with known concentrations and calculate intra-/inter-day variability (CV <15% acceptable). Validate specificity against common interferents (e.g., albumin, hemoglobin) .
Advanced Research Questions
Q. What strategies resolve discrepancies between in vitro susceptibility data and in vivo efficacy outcomes for Imipenem/Cilastatin Sodium?
- Methodology :
- Pharmacokinetic/Pharmacodynamic (PK/PD) modeling : Integrate %T > MIC (time above MIC) from murine infection models with human-equivalent dosing. Adjust for protein binding differences (e.g., 20% protein binding in humans vs. 40% in rodents) .
- Inoculum effect : Test high-inoculum (10⁸ CFU/mL) MICs to mimic deep-seated infections. Correlate with biofilm penetration assays using confocal microscopy .
Q. How should researchers investigate the emergence of resistance to Imipenem/Cilastatin Sodium during prolonged exposure?
- Methodology :
- Serial passage experiments : Expose bacterial strains (e.g., Acinetobacter baumannii) to sub-MIC concentrations for 14 days. Perform whole-genome sequencing to identify mutations in ompK36 (porin loss) or blaₐₘₚC (β-lactamase overexpression) .
- Resistance suppression : Co-administer efflux pump inhibitors (e.g., PAβN) to assess resistance mechanisms. Use RT-qPCR to quantify expression of mexAB-oprM .
Q. What statistical models are optimal for analyzing synergistic interactions between Imipenem/Cilastatin Sodium and novel β-lactamase inhibitors?
- Methodology :
- Bayesian hierarchical models : Incorporate prior data on inhibitor efficacy (e.g., relebactam) to predict posterior probability of synergy. Validate with Markov Chain Monte Carlo (MCMC) simulations .
- Hollow-fiber infection models : Use nonlinear mixed-effects modeling to simulate human PK profiles and predict resistance suppression .
Q. How can experimental models be optimized to study Imipenem/Cilastatin Sodium penetration into bacterial biofilms?
- Methodology :
- Biofilm-specific assays : Use the Calgary biofilm device to grow 48-hr biofilms. Measure drug penetration via microelectrodes or fluorescently labeled imipenem derivatives .
- PK/PD in biofilms : Correlate tissue concentration data (from MALDI-TOF imaging) with biofilm MICs to refine dosing regimens .
Data Integrity and Reproducibility
Q. What steps ensure batch-to-batch consistency in Imipenem/Cilastatin Sodium for longitudinal studies?
- Methodology :
- Quality control (QC) protocols : Require certificates of analysis (CoA) with HPLC purity (>95%) and LC-MS identity confirmation. For sensitive assays (e.g., cytotoxicity), request additional QC (e.g., peptide content, endotoxin levels) .
- Stability monitoring : Use accelerated stability testing (40°C/75% RH) to predict shelf-life. Share raw chromatograms across collaborating labs to align interpretation criteria .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
